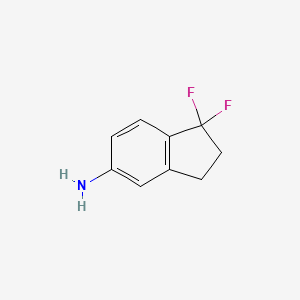

1,1-Difluoro-2,3-dihydro-1H-inden-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

1,1-difluoro-2,3-dihydroinden-5-amine |

InChI |

InChI=1S/C9H9F2N/c10-9(11)4-3-6-5-7(12)1-2-8(6)9/h1-2,5H,3-4,12H2 |

InChI Key |

ROUOKQCEZGQIIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)N)(F)F |

Origin of Product |

United States |

Significance of Fluorinated Indene Derivatives in Contemporary Organic Synthesis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. nih.govresearchgate.net Fluorinated indene (B144670) derivatives, such as 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, are of particular interest due to the unique properties conferred by the fluorine atoms. ontosight.ai The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics. ontosight.ai

In the context of the indene scaffold, which is found in a variety of biologically active compounds, fluorination can fine-tune its interaction with biological targets like enzymes or receptors. chemenu.comontosight.ai The altered electronic properties due to the presence of fluorine can lead to stronger binding affinities and improved selectivity for the target. mdpi.comnih.gov Consequently, fluorinated indene derivatives are actively explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents, making them valuable targets in contemporary organic synthesis. chemenu.comontosight.ai The development of new methods for the synthesis of fluorinated compounds, including indenes, is an active area of research, aiming to provide efficient pathways to these valuable molecules. sciencedaily.com

Overview of Amine Functionalities Within Cyclic Organic Structures

Amine functionalities are fundamental components in organic chemistry, renowned for their versatility as building blocks in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and dyes. amerigoscientific.comvedantu.com When an amine group is incorporated into a cyclic structure, as seen in 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, it forms a cyclic amine. These structures are ubiquitous in nature and are found in many biologically active molecules, such as natural products, drugs, and co-enzymes. researchgate.netyoutube.com

The chemical behavior of cyclic amines is dictated by the nitrogen atom's lone pair of electrons, which makes them basic and nucleophilic. researchgate.netnumberanalytics.com This reactivity is central to their role in synthesis, allowing them to participate in reactions like nucleophilic substitutions and acylations to form new carbon-nitrogen bonds, which are crucial for building more complex molecules. amerigoscientific.com The structure of the amine—whether it is primary, secondary, or tertiary—significantly influences its reactivity and applications. vedantu.com

Within medicinal chemistry, the amine group is often a key pharmacophore, responsible for a molecule's biological activity. It can form hydrogen bonds and ionic interactions with biological targets, which is critical for drug-receptor binding. numberanalytics.com Many essential medicines, including painkillers like morphine, antihistamines such as Benadryl, and neurotransmitters like serotonin (B10506) and dopamine, contain amine functionalities. vedantu.comnumberanalytics.com The presence of an amine within a rigid cyclic scaffold, like the dihydroindene system, can pre-organize the molecule for optimal interaction with a target, highlighting the importance of these structures in drug design. researchgate.net

Research Avenues for Novel Polyfunctionalized Organic Molecules Incorporating the Indene Scaffold

Strategies for the Construction of the 1,1-Difluoro-2,3-dihydro-1H-indene Core

The geminal difluoro group at the benzylic position is a key structural feature. Its introduction can be achieved through either electrophilic or nucleophilic fluorination strategies, each with its own set of advantages and challenges.

Electrophilic Fluorination Approaches to Indene Derivatives

Electrophilic fluorination is a common method for the synthesis of gem-difluorinated compounds, often starting from a ketone precursor. wikipedia.org In the context of 1,1-difluoro-2,3-dihydro-1H-indene, a suitable starting material would be a 5-substituted-1-indanone. The carbonyl group is first converted to a nucleophilic species, such as an enolate or silyl (B83357) enol ether, which then reacts with an electrophilic fluorine source.

Commonly employed electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.org The choice of reagent and reaction conditions can significantly influence the yield and selectivity of the difluorination.

A plausible synthetic route would involve the initial nitration of 1-indanone (B140024) to yield 5-nitro-1-indanone. This intermediate can then be subjected to electrophilic fluorination. The reaction typically proceeds via a sequential monofluorination mechanism.

Table 1: Reagents for Electrophilic Difluorination of 1-Indanone Derivatives

| Reagent | Typical Conditions | Notes |

|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | Base (e.g., NaHMDS, LDA), THF, -78 °C to rt | Mild conditions, good for complex substrates. |

| Selectfluor® | Lewis acid or protic acid catalyst, MeCN | Highly reactive, often used for less reactive substrates. |

Nucleophilic Fluorination Routes to Dihydroindene Scaffolds

Nucleophilic fluorination offers an alternative approach to the 1,1-difluoro-2,3-dihydro-1H-indene core. This strategy typically involves the displacement of leaving groups, such as halides or sulfonates, with a fluoride (B91410) ion source. A potential precursor for this route is a 1,1-dihalo-2,3-dihydro-1H-indene derivative.

Reagents such as diethylaminosulfur trifluoride (DAST) or sources of anhydrous fluoride ions like potassium fluoride (KF) in combination with a phase-transfer catalyst can be employed. beilstein-journals.org The harsh conditions often required for nucleophilic fluorination can limit the functional group tolerance of this method.

Amination Strategies for the 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine Structure

Once the 1,1-difluoro-2,3-dihydro-1H-indene core is established, the next critical step is the introduction of the amine group at the 5-position of the aromatic ring. This can be achieved through either direct or indirect methods.

Direct Introduction of the Amine Moiety

The direct introduction of an amine group onto an aromatic ring can be effectively achieved using modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. beilstein-journals.org This approach would involve the coupling of a 5-halo-1,1-difluoro-2,3-dihydro-1H-indene (e.g., where the halogen is bromine or iodine) with an ammonia (B1221849) equivalent or a protected amine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A variety of phosphine-based ligands have been developed to facilitate this transformation with high efficiency and broad substrate scope.

Table 2: Conditions for Buchwald-Hartwig Amination

| Component | Examples |

|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Amine Source | Benzophenone imine, LiHMDS |

Indirect Derivatization via Precursor Functional Groups and Subsequent Transformation

An indirect yet highly reliable method for introducing an amine group is through the reduction of a nitro group. This strategy is particularly advantageous as the nitro group is a strong electron-withdrawing group that can facilitate certain electrophilic reactions on the aromatic ring.

A synthetic sequence could commence with the nitration of 1-indanone, followed by the electrophilic difluorination of the resulting 5-nitro-1-indanone to give 1,1-difluoro-5-nitro-2,3-dihydro-1H-indene. The final step is the reduction of the nitro group to the desired amine. A wide range of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Typical Conditions |

|---|---|

| H₂, Pd/C | MeOH or EtOH, rt, atmospheric or elevated pressure |

| SnCl₂·2H₂O | EtOH or EtOAc, reflux |

| Fe, NH₄Cl | EtOH/H₂O, reflux |

Stereoselective Synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine and its Chiral Analogs

The development of stereoselective methods for the synthesis of chiral fluorinated amines is a significant area of research. nih.gov While the target molecule itself is achiral, the synthesis of chiral analogs, where a stereocenter is introduced, for example, at the 2 or 3-position of the indane ring, is of considerable interest for structure-activity relationship studies in drug discovery.

One established strategy for the asymmetric synthesis of chiral amines involves the use of N-tert-butylsulfinyl imines. nih.gov A hypothetical approach to a chiral analog of the target compound could involve the condensation of a chiral ketone precursor with N-tert-butylsulfinamide to form a chiral sulfinylimine. Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, would yield the enantiomerically enriched amine.

Alternatively, the use of chiral catalysts in hydrogenation or transfer hydrogenation reactions of a suitable prochiral imine precursor could provide access to chiral amines with high enantioselectivity. psu.edu Chiral organocatalysts, such as those based on phosphoric acids or thioureas, have also emerged as powerful tools for asymmetric fluorination reactions, which could potentially be adapted to create chiral fluorinated indane derivatives. researchgate.net

Chiral Catalyst and Auxiliary-Mediated Methodologies for Fluorinated Amines

The introduction of chirality in fluorinated amines is a critical aspect of medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. Chiral catalysts and auxiliaries are instrumental in achieving high enantioselectivity in the synthesis of these compounds.

One widely used approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. A prominent example is the use of N-tert-butylsulfinyl imines. nih.gov This methodology relies on the condensation of a ketone or aldehyde with an enantiopure tert-butanesulfinamide, followed by diastereoselective reduction or addition of a nucleophile to the resulting sulfinylimine. The chiral sulfinyl group effectively shields one face of the imine, leading to high diastereoselectivity. The auxiliary can be subsequently removed under mild acidic conditions to afford the desired chiral amine. While not specifically documented for 1,1-difluoro-2,3-dihydro-1H-inden-5-amine, this method has been successfully applied to a wide range of fluorinated amines.

Another effective chiral auxiliary is (R)-phenylglycine amide, which has been utilized in the asymmetric synthesis of (S)-1-aminoindane. researchgate.net The key step in this synthesis is the diastereoselective heterogeneous metal-catalyzed reduction of the ketimine formed between 1-indanone and the chiral auxiliary. Optimization of the catalyst, solvent, and catalyst loading allows for high diastereoselectivity. The chiral auxiliary can then be removed through a non-reductive procedure, yielding the enantiomerically enriched aminoindane. researchgate.net

In addition to chiral auxiliaries, chiral catalysts have emerged as powerful tools for the asymmetric synthesis of aminoindanes and related structures. For instance, BINOL-derived chiral N-triflyl phosphoramides have been employed as Brønsted acid catalysts in the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to produce 1-aminoindenes with high enantioselectivity. rsc.org This approach offers a direct route to the chiral indane scaffold.

Furthermore, biocatalysis presents a highly efficient and selective method for the synthesis of chiral amines. Engineered imine reductases (IREDs) have been developed to catalyze the asymmetric reduction of imines to amines with excellent enantioselectivity. acs.org An engineered IRED mutant, IR262-F185E/F229L, has been successfully used for the synthesis of N-hydroxyethyl amino indane derivatives, achieving high conversion and greater than 99% enantiomeric excess (ee). acs.org This enzymatic approach highlights the potential for developing highly specific catalysts for the synthesis of complex chiral amines like 1,1-difluoro-2,3-dihydro-1H-inden-5-amine.

| Methodology | Chiral Source | Substrate/Reactant | Product | Key Features |

|---|---|---|---|---|

| Chiral Auxiliary | N-tert-butylsulfinamide | Fluorinated ketones/aldehydes | Fluorinated chiral amines | High diastereoselectivity, broad substrate scope, removable auxiliary. nih.gov |

| Chiral Auxiliary | (R)-Phenylglycine amide | 1-Indanone | (S)-1-Aminoindane | Diastereoselective reduction of ketimine, non-reductive auxiliary removal. researchgate.net |

| Chiral Catalyst | BINOL-derived N-triflyl phosphoramide | 2-Alkenylbenzaldimines | 1-Aminoindenes | Asymmetric Brønsted acid catalysis, high enantioselectivity. rsc.org |

| Biocatalysis | Engineered Imine Reductase (IRED) | N-hydroxyethyl imino derivatives | N-hydroxyethyl amino indane derivatives | High conversion and enantioselectivity (>99% ee). acs.org |

Diastereoselective Reaction Pathways in the Synthesis of this Compound

When a molecule contains multiple stereocenters, controlling the relative stereochemistry becomes crucial. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. In the context of synthesizing substituted indane amines, where a second stereocenter could be introduced on the five-membered ring, diastereoselectivity is a key consideration.

The diastereoselective reduction of a ketimine, as mentioned in the synthesis of (S)-1-aminoindane using (R)-phenylglycine amide, is a prime example of a diastereoselective reaction pathway. researchgate.net The chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer. The choice of the reducing agent and reaction conditions can significantly influence the diastereomeric ratio.

In the synthesis of more complex fluorinated cyclic amines, diastereodivergent synthesis offers a powerful strategy. This approach allows for the selective synthesis of either diastereomer from a common intermediate by simply changing the reaction conditions. For example, in the synthesis of fluorinated cyclic β-amino acid derivatives, the selectivity of an intramolecular aza-Michael reaction can be tuned to produce different diastereomers.

The presence of fluorine atoms can also influence the diastereoselectivity of a reaction. This "fluorine effect" can arise from steric and electronic interactions. For instance, in the aza-Henry reaction (nitro-Mannich reaction), the addition of α-fluoro nitroalkanes to imines can lead to a crossover in diastereoselection compared to their non-fluorinated counterparts, sometimes favoring the syn-diastereomer, which is typically the minor product. This highlights the subtle yet significant role that fluorine can play in directing the stereochemical outcome of a reaction.

For a hypothetical synthesis of a substituted 1,1-difluoro-2,3-dihydro-1H-inden-5-amine with a stereocenter at the 2 or 3 position, a diastereoselective approach would be essential. This could involve, for example, the diastereoselective reduction of a corresponding enamine or the diastereoselective addition of a nucleophile to an iminium ion intermediate, where the stereochemical outcome is controlled by a chiral catalyst or a pre-existing stereocenter.

| Reaction Type | Key Feature | Example/Application | Controlling Factor |

|---|---|---|---|

| Diastereoselective Reduction | Reduction of a C=N bond adjacent to a chiral center. | Synthesis of (S)-1-aminoindane from a ketimine with a chiral auxiliary. researchgate.net | Chiral auxiliary, reducing agent, reaction conditions. |

| Diastereodivergent Synthesis | Selective formation of different diastereomers from a common intermediate. | Synthesis of fluorinated cyclic β-amino acid derivatives via intramolecular aza-Michael reaction. | Reaction conditions (e.g., base, solvent). |

| Fluorine-Induced Diastereoselectivity | Influence of fluorine atoms on the stereochemical outcome. | Crossover to syn-selectivity in the aza-Henry reaction of α-fluoro nitroalkanes. | Steric and electronic effects of fluorine. |

Principles of Green Chemistry in the Preparation of Fluorinated Cyclic Amines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fluorinated cyclic amines can be made more sustainable by incorporating these principles.

Atom Economy: This principle, central to green chemistry, strives to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferable to substitution or elimination reactions that generate stoichiometric byproducts. Catalytic methods, by their nature, improve atom economy as the catalyst is used in small amounts and is regenerated.

Use of Safer Solvents and Reagents: Many traditional fluorination reactions employ hazardous reagents and solvents. Green chemistry encourages the use of safer alternatives. For example, the development of less hazardous fluorinating reagents to replace toxic and corrosive ones is an active area of research. Mechanochemical synthesis, which involves conducting reactions by grinding solids together in the absence of a solvent, offers a significant green advantage by eliminating solvent waste. This has been successfully applied to the synthesis of fluorinated imines. nih.gov Furthermore, conducting reactions in water, a benign solvent, is a key goal of green chemistry. Metal-free C-H amination reactions have been developed that proceed in an aqueous environment. researchgate.net

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Photoredox catalysis is a prime example of an energy-efficient method. It uses visible light to drive chemical reactions under mild conditions, often avoiding the need for high temperatures and harsh reagents. This has been applied to the synthesis of fluorinated cyclic amines, where it can be a milder and less toxic alternative to radical reactions initiated by tin compounds.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and generate less waste compared to stoichiometric reactions. As discussed in section 2.3.1, both chemical catalysts (e.g., chiral Brønsted acids) and biocatalysts (e.g., enzymes) are highly effective in the synthesis of chiral fluorinated amines.

Designing for Degradation: While not directly related to the synthesis itself, a green chemistry perspective would also consider the environmental fate of the final product and any byproducts, designing them to be biodegradable.

Renewable Feedstocks: While the synthesis of complex fluorinated molecules from renewable feedstocks is still a developing area, it is a long-term goal of green chemistry.

By integrating these principles, the synthesis of 1,1-difluoro-2,3-dihydro-1H-inden-5-amine and other fluorinated cyclic amines can be made more efficient, safer, and more environmentally friendly.

Fundamental Reaction Types Exhibited by the 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine System

The reactivity of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine is governed by the interplay between its three key structural components: the electron-rich aromatic amine system, the saturated five-membered indane ring, and the electronically significant gem-difluoro group at the benzylic C1 position.

Nucleophilic and Electrophilic Substitution Pathways

Electrophilic Aromatic Substitution: The most prominent reaction pathway for the aromatic ring is electrophilic aromatic substitution (EAS). The amine (-NH₂) group is a powerful activating group, donating electron density to the benzene (B151609) ring through resonance. ucalgary.ca This significantly increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions relative to the amine. byjus.com In the case of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, the positions ortho (C4, C6) and para (C2, part of the fused ring) to the amine at C5 are activated. Due to the fused ring structure, substitution is anticipated to occur predominantly at the C4 and C6 positions. However, the high reactivity conferred by the amine group can lead to polysubstitution if not controlled. ucalgary.ca To achieve monosubstitution, the activating effect of the amine can be moderated by converting it to an amide (acetanilide derivative), which is a less powerful activating group. byjus.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the molecule are generally disfavored. The electron-rich nature of the benzene ring makes it resistant to aromatic nucleophilic attack unless strong electron-withdrawing groups are present. Furthermore, nucleophilic substitution at the benzylic C1 position is highly unlikely. An SN1 pathway is inhibited by the severe electronic destabilization of a potential carbocation intermediate by the two adjacent, highly electronegative fluorine atoms. cas.cnchemistrysteps.com An SN2 pathway would be sterically hindered and electronically unfavorable.

Addition and Elimination Reactions within the Indene Ring

Addition Reactions: Addition reactions targeting the aromatic portion of the indene ring, such as catalytic hydrogenation or Birch reduction, are possible under specific, typically harsh, reaction conditions. These reactions would disrupt the aromaticity of the system. For instance, cis-1,2-disubstituted olefins like indene can undergo hydrodifluoroalkylation, demonstrating the potential for addition across the ring system under specific catalytic conditions. nih.gov

Elimination Reactions: A significant reaction pathway for the aliphatic portion of the molecule involves the elimination of hydrogen fluoride (HF). Under the influence of a strong base, deprotonation at the C2 position can initiate a β-fluoride elimination process, removing a proton from C2 and a fluoride ion from C1. nih.govnih.gov This E2-type mechanism would result in the formation of a double bond between C1 and C2, yielding the corresponding 1-fluoro-1H-indene derivative. This type of dehydrofluorination is a known reactivity pattern for gem-difluoroalkane systems and can be a competing or primary pathway depending on the reaction conditions. acs.org

Rearrangement Processes and Tautomerism

Tautomerism: Tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. wikipedia.org For 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, there are no common, stable tautomeric forms under standard conditions. While tautomerism is a critical concept in many organic and biological systems, its role in the direct reactivity of this specific indane derivative is minimal. 3ds.comfrontiersin.org

Rearrangement Processes: Molecular rearrangements, such as Wagner-Meerwein shifts, typically proceed through carbocation intermediates. As previously noted, the formation of a carbocation at the benzylic C1 position is energetically prohibitive due to the strong inductive effect of the geminal fluorine atoms. cas.cn While rearrangements involving fluorinated compounds, such as those proceeding via phenonium ion intermediates, have been observed under specific deoxyfluorination conditions, such complex pathways are not considered a primary reactivity mode for this molecule under general conditions. core.ac.uknih.gov Any potential rearrangement would likely require forcing conditions that could generate cationic centers at other positions in the carbon skeleton.

Steric and Electronic Effects of Geminal Fluorine Atoms on Reactivity

The two fluorine atoms at the C1 position exert profound control over the molecule's reactivity profile through a combination of powerful electronic and significant steric effects.

Electronic Effects: The primary electronic influence of the geminal fluorine atoms is a strong electron-withdrawing inductive effect (-I effect). nuph.edu.uanuph.edu.ua Fluorine is the most electronegative element, and the presence of two fluorine atoms at the benzylic position polarizes the C1-F bonds, drawing electron density away from the C1 carbon. This has several key consequences:

Destabilization of Cationic Intermediates: The strong -I effect makes the formation of a carbocation at the C1 position extremely unfavorable, effectively shutting down SN1-type reactions at this center. cas.cnchemistrysteps.com

Activation for Elimination: The inductive withdrawal of electrons acidifies the protons on the adjacent C2 carbon, making them more susceptible to abstraction by a base, thereby facilitating β-fluoride elimination reactions. nih.gov

Influence on Aromatic Ring: The inductive effect can slightly withdraw electron density from the attached aromatic ring, acting as a weak deactivating influence. However, this effect is largely overshadowed by the much stronger electron-donating resonance effect of the -NH₂ group in determining the outcome of electrophilic aromatic substitution.

Steric Effects: The replacement of two hydrogen atoms with two fluorine atoms at the C1 position increases the steric bulk of this position. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). This increased steric hindrance can influence the regioselectivity of reactions on the aromatic ring by impeding the approach of reagents to the nearby C7 position.

Identification and Characterization of Transient Reactive Intermediates

The reactions of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine proceed through several key transient intermediates, the nature of which depends on the reaction type and conditions.

| Intermediate Type | Generating Reaction | Key Characteristics |

| Arenium Ion (σ-complex) | Electrophilic Aromatic Substitution | A resonance-stabilized cyclohexadienyl cation. wikipedia.org The positive charge is delocalized across the aromatic ring. The stability of this intermediate determines the rate of substitution. |

| Anilinium Cation | Acid-Base Reaction (Acidic pH) | The amine group is protonated to form -NH₃⁺. This changes the electronic nature of the substituent from strongly activating to strongly deactivating. byjus.com |

| C2 Carbanion | Base-Induced Elimination | Formed by the abstraction of a proton from the C2 position by a strong base. This intermediate is transient and rapidly leads to the elimination of a fluoride ion from C1. |

| Benzylic Carbocation (at C1) | (Hypothetical) SN1 Reaction | Highly Unstable and Unlikely. The strong inductive effect of the two fluorine atoms would severely destabilize this carbocation, making its formation as a reactive intermediate highly improbable. cas.cnchemistrysteps.com |

Acid-Base Chemistry and Protonation State Influence on Reaction Outcome

The primary amine at the C5 position imparts basic properties to the molecule. In the presence of acid, this amine group is readily protonated to form the corresponding anilinium (or more accurately, indanylammonium) cation. This acid-base equilibrium is fundamental to controlling the molecule's reactivity, particularly in electrophilic aromatic substitution. ucalgary.ca

The protonation state of the amine dramatically alters its electronic influence on the aromatic ring.

| State | Structure Fragment | Electronic Effect on Aromatic Ring | Directing Effect in EAS | Reactivity in EAS |

| Basic/Neutral Form | -NH₂ | Strongly Electron-Donating (+R >> -I) | Ortho, Para-Directing (to C4, C6) | Activating |

| Acidic Form | -NH₃⁺ | Strongly Electron-Withdrawing (-I) | Meta-Directing (to C7) | Deactivating |

This duality in reactivity is critical for synthetic applications.

Under neutral or basic conditions: The powerful activating and ortho-, para-directing nature of the -NH₂ group dominates. Electrophilic attack will be rapid and will occur at the C4 and C6 positions. byjus.com

Under strongly acidic conditions: The amine is protonated to -NH₃⁺. This group strongly deactivates the ring towards electrophilic attack due to its powerful inductive electron withdrawal. byjus.com Any substitution that does occur will be slower and directed to the meta position, which in this system is the C7 position.

Therefore, the choice of reaction pH is a critical parameter that dictates the regiochemical outcome of electrophilic substitution reactions on the 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine system.

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis of 1,1 Difluoro 2,3 Dihydro 1h Inden 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For a fluorinated compound such as 1,1-difluoro-2,3-dihydro-1H-inden-5-amine, a multi-pronged NMR approach is essential.

A comprehensive NMR analysis would begin with one-dimensional spectra for each of the key nuclei:

¹H NMR: This spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), and their coupling patterns (J). The aromatic protons on the benzene (B151609) ring would appear in the downfield region, while the aliphatic protons of the dihydropyran ring would be found upfield. The integration of these signals would provide the relative number of protons in each environment.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and fluorine-bearing carbons.

¹⁹F NMR: As fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govchemrxiv.org This spectrum would provide signals for the fluorine atoms, and their coupling with nearby protons (H-F coupling) or carbons (C-F coupling) would be invaluable for confirming the geminal difluoro substitution pattern at the C1 position.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.0-7.5 | m | - |

| Aliphatic-CH₂ | 2.5-3.0 | m | - |

| Aliphatic-CH₂ | 2.0-2.5 | m | - |

| Amine-NH₂ | 3.5-4.5 | br s | - |

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-F₂ | 110-125 (t) |

| Aromatic C-N | 140-150 |

| Aromatic C-H | 115-130 |

| Aromatic Quaternary C | 130-145 |

| Aliphatic CH₂ | 25-40 |

| Aliphatic CH₂ | 25-40 |

Hypothetical ¹⁹F NMR Data Table:

| Fluorine Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C1-F₂ | -90 to -110 | t | J(F-H) |

To establish the precise connectivity of atoms, a suite of two-dimensional NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the aliphatic ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for instance, linking the aliphatic protons to the aromatic ring carbons.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula (C₉H₉F₂N), confirming the atomic composition of 1,1-difluoro-2,3-dihydro-1H-inden-5-amine and distinguishing it from any isomers.

Hypothetical HRMS Data Table:

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 170.0776 | 170.0778 | C₉H₁₀F₂N |

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Analysis of the fragmentation pattern would help to confirm the connectivity of the indene (B144670) core and the positions of the difluoro and amine substituents. Common fragmentation pathways for such a molecule might include the loss of small neutral molecules like HF or NH₃, and cleavage of the aliphatic ring.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While NMR and MS provide data on the molecule in the solution and gas phases, respectively, X-ray crystallography offers a definitive picture of the molecule's structure in the solid state. If a suitable single crystal of 1,1-difluoro-2,3-dihydro-1H-inden-5-amine could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. nih.govnih.gov Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group. This information is crucial for understanding the solid-state properties of the compound.

Single Crystal X-ray Diffraction Studies of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine

Single crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. wikipedia.orgresearchgate.net This technique provides an unambiguous three-dimensional model of the molecule, offering detailed information on bond lengths, bond angles, and torsion angles. For 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, a successful crystallographic analysis would yield a comprehensive understanding of its solid-state conformation.

The resulting crystallographic data would not only confirm the connectivity of the atoms but also reveal the spatial orientation of the difluoro-indane ring system and the amine substituent. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amine group and potential non-covalent interactions involving the fluorine atoms, which govern the macroscopic properties of the crystalline material.

Hypothetical Crystallographic Data for 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉F₂N |

| Formula Weight | 169.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 5.781 |

| c (Å) | 15.234 |

| β (°) | 101.34 |

| Volume (ų) | 737.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.523 |

Challenges and Strategies in Obtaining Suitable Crystals for Diffraction

A significant bottleneck in single crystal X-ray diffraction is the cultivation of high-quality crystals of sufficient size. nih.gov For 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, several structural features could present challenges to crystallization. The conformational flexibility of the five-membered dihydroindene ring and the potential for rotational isomerism around the C-N bond can impede the ordered packing required for crystal lattice formation.

Moreover, the presence of the polar amine group and the electronegative fluorine atoms can lead to complex intermolecular interactions, potentially resulting in polymorphism, where the compound crystallizes in multiple forms with different arrangements. The growth of twinned crystals or very fine needles is also a common issue that can hinder successful diffraction experiments. acs.org

To overcome these obstacles, a systematic approach to crystallization is necessary. This involves screening a wide range of solvents with varying polarities and employing various crystallization techniques such as slow evaporation, vapor diffusion, and temperature gradient methods. The use of co-crystallizing agents or salts can also be explored to promote the formation of well-ordered crystals by providing a more stable and predictable packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule and probing its conformational state. Each vibrational mode corresponds to a specific molecular motion, and its frequency is characteristic of the bonds and atoms involved.

For 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, IR and Raman spectra would provide confirmatory evidence for the key structural motifs. The N-H stretching vibrations of the primary amine group are expected to appear in the 3300-3500 cm⁻¹ region. The C-F stretching vibrations, typically strong in the IR spectrum, would be anticipated in the 1000-1200 cm⁻¹ range. Aromatic C-H and C=C stretching bands would further confirm the presence of the benzene ring.

By comparing the experimental spectra with theoretical calculations, a more detailed assignment of the vibrational modes can be achieved, offering insights into the molecule's conformational preferences in different states (solid, liquid, or in solution).

Predicted Vibrational Frequencies for 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300-3500 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850-2960 | IR, Raman |

| C=C (Aromatic) | Stretching | 1450-1600 | IR, Raman |

| N-H (Amine) | Bending | 1550-1650 | IR |

| C-F | Stretching | 1000-1200 | IR |

| C-N | Stretching | 1250-1350 | IR |

Hyphenated Analytical Techniques for Complex Mixture Analysis and Separation

In many practical scenarios, 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine may be present in a complex mixture, such as a reaction crude or a biological matrix. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis and purification of the compound in such samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique if the compound is sufficiently volatile and thermally stable. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data, allowing for the identification of each eluted component by its mass spectrum.

For non-volatile or thermally labile samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. High-performance liquid chromatography (HPLC) separates the mixture's components in the liquid phase, and the eluent is subsequently introduced into the mass spectrometer for detection and identification. The use of tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis, enhancing the confidence in compound identification. These hyphenated techniques are invaluable for purity assessment, impurity profiling, and quantitative analysis of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine.

Computational Chemistry and Molecular Modeling Studies of 1,1 Difluoro 2,3 Dihydro 1h Inden 5 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, DFT calculations would be employed to determine its ground state geometry, electronic properties, and the energetics of potential reaction transition states. A typical study would involve optimizing the molecular geometry to find the lowest energy conformation. From this, properties such as orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges could be calculated to predict reactivity. Furthermore, DFT is instrumental in locating and characterizing transition states for chemical reactions, providing crucial information about reaction mechanisms and kinetics. For instance, studies on other substituted indane derivatives have successfully used DFT to elucidate reaction pathways.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate energies and descriptions of electron correlation. For 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, these high-level calculations would be valuable for benchmarking the results from DFT and for obtaining highly accurate predictions of properties like ionization potentials, electron affinities, and reaction barrier heights.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine would involve placing the molecule in a simulated environment, such as a box of water molecules, to understand its conformational flexibility and the effects of solvation. Such simulations can reveal the preferred conformations of the dihydroindene ring system and the orientation of the amine and difluoro groups in solution. This information is critical for understanding how the molecule interacts with its environment, including potential biological targets. Conformational analysis of similar fluorinated alkanes has shown that the presence of fluorine can significantly influence the conformational profiles of molecules.

Computational Prediction of Reaction Pathways and Energy Barriers

Computational methods are invaluable for mapping out potential reaction pathways and calculating the associated energy barriers. For 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, this could involve studying reactions such as N-alkylation, acylation, or electrophilic aromatic substitution. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of the most likely reaction mechanisms and the prediction of reaction rates. Such studies are crucial for designing synthetic routes and understanding the chemical stability of the compound.

In Silico Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which is essential for the characterization of new compounds. For 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental results.

Theoretical Insights into Fluorine's Impact on Molecular Properties and Reactivity

The introduction of fluorine atoms can dramatically alter the physicochemical properties of a molecule. Computational studies would be key to understanding the specific effects of the gem-difluoro group at the 1-position of the indane scaffold. Theoretical analyses could quantify the impact of fluorine on the molecule's dipole moment, lipophilicity, and the acidity of the amine group. Furthermore, the strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the adjacent functional groups. A detailed computational analysis would provide a rational basis for the observed properties and guide the design of new derivatives with tailored characteristics.

Role of 1,1 Difluoro 2,3 Dihydro 1h Inden 5 Amine As a Key Synthetic Building Block

Precursor in the Rational Design and Synthesis of Complex Organic Architectures

There is no specific information in the reviewed literature that details the use of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine as a precursor in the rational design and synthesis of complex organic architectures. Generally, fluorinated building blocks are of significant interest in the synthesis of complex molecules due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. The difluoroindane scaffold, in principle, could serve as a rigid core for the construction of novel polycyclic and heterocyclic systems. However, specific examples of its utilization for this purpose are not documented in the available research.

Scaffold for the Development of Novel Organic Reactions and Methodologies

The scientific literature does not provide specific examples of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine being used as a scaffold for the development of novel organic reactions and methodologies. The development of new reactions often relies on the unique reactivity of a particular functional group or scaffold. While the difluoromethyl group and the primary amine of the target molecule offer potential sites for chemical modification, there is no evidence to suggest that these have been exploited to pioneer new synthetic methods. Research in this area tends to focus on more broadly applicable scaffolds or those with more established reactivity profiles.

Applications in the Synthesis of Chiral Fluorinated Compounds for Chemical Biology Probes

No specific studies were identified that describe the application of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine in the synthesis of chiral fluorinated compounds for use as chemical biology probes. The synthesis of chiral fluorinated molecules is a significant area of research, as these compounds can serve as valuable tools for studying biological systems. The introduction of fluorine can aid in PET imaging or act as a reporter group for NMR studies. The asymmetric synthesis of fluorinated amines and amino acids is an active field of investigation. However, the use of this specific difluoroindanamine derivative for creating such probes has not been reported.

Emerging Research Frontiers and Future Prospects for 1,1 Difluoro 2,3 Dihydro 1h Inden 5 Amine

Integration with Continuous Flow Synthesis and Automation

The transition from traditional batch processing to continuous flow chemistry presents a significant opportunity for the synthesis of fluorinated compounds. researchgate.net Flow chemistry, which utilizes continuous plug flow reactors, is particularly advantageous for managing hazardous reagents and highly exothermic reactions often associated with fluorination. researchgate.net This technology offers enhanced safety, improved reaction control, and potential for higher yields and purity.

For the synthesis of amine-containing structures, continuous-flow technology has been successfully applied to achieve selective hydrogenation of nitroarenes to N-arylhydroxylamines, demonstrating its efficiency and compatibility with a wide range of functional groups. mdpi.com The automated nature of flow systems allows for precise control over parameters such as temperature, pressure, and residence time, which is crucial for optimizing the delicate steps in synthesizing complex molecules like 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine. The integration of automation can lead to more economical manufacturing of fine chemicals and active pharmaceutical ingredients (APIs), where economies of scale are not typically realized in batch production. researchgate.net This approach paves the way for the on-demand, efficient, and safer production of fluorinated intermediates.

Bio-Inspired Catalysis and Biotransformations for Derivatization

Bio-inspired catalysis is a rapidly advancing field offering highly selective and environmentally friendly alternatives to traditional chemical methods for derivatizing fluorinated amines. sciencedaily.com Enzymes, operating under mild conditions, can create specific chiral environments that facilitate intricate interactions with fluorinated motifs, enabling precise modifications that are challenging to achieve through conventional chemistry. the-innovation.org

Several classes of enzymes are particularly relevant for the potential derivatization of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine:

Transaminases : These enzymes are powerful biocatalysts for the synthesis of chiral amines from keto-precursors. nih.gov Biomimetic transamination has been shown to be a viable method for preparing fluorine-containing amines, representing an advanced preparative technique. researchgate.net

Reductive Aminases : As an alternative to transaminases, reductive aminases from the imine reductase family show high activity for the reductive amination of ketones, providing another route to chiral fluorinated amines. nih.gov

Cytochrome P450s : These enzymes can mediate a variety of reactions and have been used to create diverse fluorinated compounds. nih.gov They offer a potential pathway for introducing fluoroalkyl groups through the conversion of C(sp³)-H bonds. nih.gov

The use of photoenzymatic processes, combining the selectivity of enzymes with the power of light, further expands the toolkit for incorporating fluorine into organic molecules in an environmentally responsible manner. sciencedaily.com

| Enzyme Class | Reaction Type | Potential Application for Derivatization | Key Advantages |

| Transaminases | Asymmetric amination of ketones | Synthesis of chiral analogs from a corresponding ketone precursor. nih.gov | High stereoselectivity, mild reaction conditions. |

| Reductive Aminases | Reductive amination of ketones | Alternative route to chiral fluorinated amines. nih.gov | Complements transaminase activity. |

| Cytochrome P450s | C-H bond functionalization | Introduction of new functional groups at various positions on the indane scaffold. nih.gov | Potential for late-stage functionalization. |

Exploration of Unconventional Reaction Conditions and Reagents

Moving beyond traditional thermal conditions and hazardous reagents is a key focus of modern synthetic chemistry. researchgate.net For difluorinated cyclic amines, several unconventional approaches are gaining prominence:

Photoredox Catalysis : This technique uses light to initiate chemical reactions and has emerged as a powerful tool for constructing complex fluorinated building blocks. nottingham.ac.uk It enables modular, two-step syntheses of cyclic β-fluoroalkyl amines from bromodifluoroethylamines under mild conditions. researchgate.netrsc.org The electron-withdrawing nature of the fluorine atoms can prevent unwanted oxidation of the amine, promoting the desired cyclization. nottingham.ac.uk

Mechanochemistry : Solvent-free mechanochemical methods, which use manual grinding or ball milling to drive reactions, offer a green and efficient alternative for synthesizing fluorinated imines. mdpi.com This approach can produce high yields in very short reaction times, often without the need for further purification. mdpi.com

Novel Fluorinating Reagents : Research continues to yield new, often safer and more selective, reagents for fluorination. The development of novel nucleophilic HF-based reagents and electrophilic reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor has been a breakthrough. chinesechemsoc.org Additionally, reagents derived from triflic or trifluoroacetic acid can serve as trifluoromethyl radical precursors, expanding the range of possible transformations. chinesechemsoc.org Fluoroalkyl amino reagents (FARs) have also been established as efficient tools for both fluorination and the transfer of fluoroalkyl groups. nih.gov

| Method | Description | Advantages for Synthesizing Difluorinated Amines |

| Photoredox Catalysis | Uses light-activated catalysts to mediate radical reactions. nottingham.ac.uk | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. researchgate.net |

| Mechanochemistry | Solvent-free synthesis driven by mechanical force (grinding). mdpi.com | Environmentally friendly, rapid reaction times, high yields, simplified purification. mdpi.com |

| Advanced Reagents | Development of new electrophilic, nucleophilic, and radical fluorinating agents. chinesechemsoc.org | Improved safety, handling, and selectivity compared to traditional reagents like DAST. researchgate.netchinesechemsoc.org |

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly integral to the design of synthetic pathways, aiming to reduce waste, minimize energy consumption, and use safer materials. sruc.ac.uk For the synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine and related compounds, this involves several key strategies:

Safer Reagents and Solvents : A major goal is to replace hazardous reagents like SbF₃, HF, and toxic gases with more benign alternatives. dovepress.comeurekalert.org The development of solid, easy-to-handle fluorinating agents is a significant step in this direction. researchgate.netchinesechemsoc.org

Catalytic Processes : Utilizing catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. This reduces waste and often leads to more efficient reactions. The use of recyclable catalysts is particularly desirable. sruc.ac.uk

Atom Economy : Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. This includes using benign C1 sources like CO₂ or CS₂ to build molecular complexity, which can be used to generate carbamoyl fluorides and subsequently trifluoromethylamines. acs.orgnih.gov

Energy Efficiency : Employing methods that operate at ambient temperature and pressure, such as photoredox catalysis or certain biocatalytic reactions, reduces the energy footprint of the synthesis. the-innovation.orgnottingham.ac.uk Mechanochemical, solvent-free methods also contribute to a more sustainable process by eliminating the need for solvent heating and removal. mdpi.com

Discovery of Novel Reactivity Modes for Difluorinated Cyclic Amines

Research into the fundamental reactivity of fluorinated cyclic amines is uncovering novel transformation pathways that expand their utility as synthetic building blocks. A prominent example is the concept of "deconstructive functionalization," where the cyclic amine scaffold is strategically cleaved to generate new, valuable acyclic structures.

One such strategy involves a silver-mediated, deconstructive fluorination where a cyclic amine is transformed into a fluorine-containing acyclic amine derivative. nih.gov This process proceeds through the cleavage of a C(sp³)–C(sp³) single bond followed by the formation of a C(sp³)–F bond. nih.gov The reaction is initiated by the oxidation of the cyclic amine to an iminium ion, which is trapped by water to form a hemiaminal intermediate. This intermediate then undergoes a homolytic ring-opening to yield an amino alkyl radical, which is subsequently fluorinated. nih.gov This approach effectively repurposes the cyclic amine as a synthon for amino alkyl radicals, providing synthetic routes to building blocks that are otherwise difficult to prepare. nih.govnih.gov

Furthermore, the gem-difluoromethylene group can be viewed as a carbonyl mimic with reversed polarity, potentially altering the regioselectivity of enzymatic or chemical reactions. acs.org The unique electronic properties conferred by the two fluorine atoms can also be exploited in cycloaddition reactions, allowing for the construction of novel, complex fluorinated scaffolds. researchgate.net Exploring these unconventional reactivity modes will continue to unlock the synthetic potential of difluorinated cyclic amines like 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine.

Q & A

Q. What are the key synthetic pathways for 1,1-difluoro-2,3-dihydro-1H-inden-5-amine, and how does fluorine substitution influence reaction outcomes?

Synthesis typically involves halogenation or diazo-based coupling strategies. For example, donor/donor diazo precursors under visible-light-promoted metal-free conditions enable efficient N-H insertions, as demonstrated in analogous indenamine derivatives (e.g., 56% yield via column chromatography with hexane:EtOAc) . Fluorine’s electron-withdrawing effects can alter regioselectivity and stabilize intermediates, as observed in trans-2-aminoindane derivatives where halo substituents modulate receptor binding .

Q. How is the compound characterized spectroscopically, and what benchmarks ensure structural fidelity?

1H/13C NMR and FT-IR are critical. For example, 1H NMR in CDCl3 resolves aromatic protons and amine groups, while FT-IR peaks at ~3406 cm⁻¹ confirm N-H stretching in related dihydroindenamine derivatives . Cross-referencing with CRC Handbook data (e.g., 2,3-dihydro-1H-inden-5-amine derivatives) ensures consistency in chemical shifts and molecular weight validation .

Q. What are the recommended storage and handling protocols to maintain stability?

Store under inert gas (N2/Ar) at 2–8°C, away from moisture and light. Avoid contact with oxidizing agents, as per safety guidelines for structurally similar 7-fluoro-2,3-dihydro-1H-inden-1-amine, which emphasize PPE use and spill containment with sand/vermiculite .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of 1,1-difluoro-2,3-dihydro-1H-inden-5-amine?

B3LYP/6-31G(d,p) basis sets calculate HOMO-LUMO gaps, electronegativity, and global electrophilicity. For example, (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one showed a HOMO-LUMO gap of 3.72 eV, correlating with antimicrobial activity . Mulliken charges and electrostatic potential maps guide functionalization strategies for target applications .

Q. What pharmacological mechanisms are associated with dihydroindenamine derivatives, and how might fluorine enhance bioactivity?

Fluorine enhances metabolic stability and receptor affinity. For instance, AMPA receptor modulators like N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide exhibit CNS penetration and oral bioavailability due to fluorine’s lipophilicity . TRPV1 antagonists (e.g., ABT-102) leverage fluorine to block polymodal activation (IC50 = 5–7 nM) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Triangulate data via orthogonal assays (e.g., Ca²⁺ flux, electrophysiology) and validate with multiple receptor models. For example, ABT-102’s efficacy was confirmed in both recombinant human TRPV1 and rat dorsal root ganglion neurons to address variability . Cross-check computational predictions with experimental IC50/EC50 values .

Q. What strategies optimize N-H insertion reactions for derivatizing 1,1-difluoro-2,3-dihydro-1H-inden-5-amine?

Use donor/donor diazo precursors under green chemistry conditions (e.g., visible light, metal-free catalysis). Purify via gradient elution (hexane:EtOAc 4:1) and monitor reaction progress with TLC or LC-MS, as applied to N-(1-(benzofuran-2-yl)ethyl)-2,3-dihydro-1H-inden-5-amine .

Q. How can open data principles be reconciled with patient privacy in studies involving bioactive derivatives?

Follow GDPR-compliant de-identification protocols and obtain explicit consent for data reuse. The Charité guidance recommends pseudonymization and tiered access controls, balancing transparency with ethical obligations .

Data Contradiction Analysis

Q. What methodological rigor is required to address discrepancies in spectroscopic vs. computational data?

- Internal Validation : Replicate NMR/IR under standardized conditions (e.g., solvent, temperature) .

- External Benchmarking : Compare with CRC Handbook entries (e.g., 2,3-dihydro-1H-inden-5-amine, CAS-linked properties) .

- Statistical Consistency : Apply reliability checks (Cronbach’s α >0.7) and remove outliers via iterative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.